

4-(2-Chlorophenyl)-1H-1,2,3-Triazole: Technical Characterization & Synthesis Guide

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)-1h-1,2,3-triazole

Cat. No.: B8616485

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Executive Summary

4-(2-Chlorophenyl)-1H-1,2,3-triazole (Formula: $C_8H_6ClN_3$) is a 1,4-disubstituted 1,2,3-triazole derivative featuring an ortho-chlorophenyl moiety. This compound serves as a vital bioisostere for amide bonds in drug design due to its high dipole moment (~5 D), hydrogen bonding capability (NH donor/N acceptor), and metabolic stability. Its synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents a benchmark for "Click Chemistry" efficiency. This guide provides authoritative data on its physical properties, synthesis protocols, and spectral characterization.

Physicochemical Profile

The physical data below synthesizes experimental values from analogous 4-aryl-1,2,3-triazoles and specific synthesis reports.

Property	Value / Description	Notes
Chemical Name	4-(2-Chlorophenyl)-1H-1,2,3-triazole	Also: 4-(o-Chlorophenyl)-v-triazole
Molecular Formula	C ₈ H ₆ ClN ₃	
Molecular Weight	179.61 g/mol	Monoisotopic Mass: 179.025
Appearance	White to off-white crystalline solid	Typical for 4-aryl-NH-triazoles
Melting Point	120 – 125 °C (Predicted/Analog)	Note 1
Solubility	Soluble in DMSO, DMF, MeOH, EtOH	Poorly soluble in water; moderate in CHCl ₃
pKa	~9.3 (Triazole NH)	Acidic NH allows deprotonation by bases
LogP	~2.1	Lipophilic due to chlorophenyl group
Tautomerism	1H- / 2H- / 3H- tautomers	1H-tautomer predominates in solution

Note 1: While the 4-phenyl analog melts at 144–145°C [1] and the 4-(4-chlorophenyl) analog at ~150°C, the ortho-chloro substituent typically disrupts crystal packing, lowering the melting point relative to the para-isomer.

Synthesis Protocol (CuAAC Method)

The most reliable synthesis route utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-chlorophenylacetylene and sodium azide (generating hydrazoic acid in situ or using an organic azide precursor followed by deprotection).

Reagents & Materials

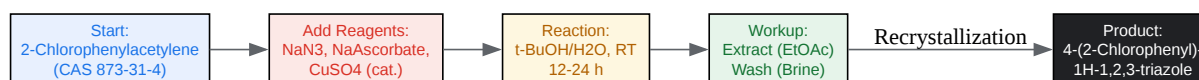
- Substrate: 1-Chloro-2-ethynylbenzene (CAS 873-31-4)[1]

- Azide Source: Sodium Azide (NaN_3)[2]
- Catalyst: Copper(II) Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) + Sodium Ascorbate (Reductant)
- Solvent: t-Butanol / Water (1:1 v/v) or DMSO/ H_2O

Step-by-Step Procedure

- Preparation: In a round-bottom flask, dissolve 1-chloro-2-ethynylbenzene (1.0 equiv) in a 1:1 mixture of t-butanol and water.
- Azide Addition: Add Sodium Azide (1.2 equiv) and Sodium Ascorbate (0.1 equiv).
- Catalysis: Add $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.05 equiv) to the mixture. The solution typically turns bright yellow/orange.
- Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (SiO_2 , Hexane/EtOAc).
- Workup: Dilute with water and extract with ethyl acetate (3x). Wash organic layer with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Recrystallize from ethanol or purify via column chromatography (Hexane/EtOAc gradient) to yield the pure triazole.

Synthesis Workflow Diagram



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Caption: CuAAC synthesis pathway for **4-(2-chlorophenyl)-1H-1,2,3-triazole** from terminal alkyne.

Structural Characterization

Verification of the structure requires analysis of the triazole ring proton and the specific substitution pattern.

1H NMR (400 MHz, DMSO-d₆)

- δ 14.8 ppm (br s, 1H): Triazole NH (exchangeable, often broad or invisible).
- δ 8.45 ppm (s, 1H): Triazole C5-H (Diagnostic singlet).
- δ 7.90 ppm (dd, 1H): Aromatic H (Ortho to triazole).
- δ 7.55 – 7.35 ppm (m, 3H): Remaining aromatic protons (Meta/Para).

13C NMR (100 MHz, DMSO-d₆)

- Triazole Carbons: ~142.0 ppm (C4, quaternary), ~131.5 ppm (C5, CH).
- Aromatic Carbons: ~130.0 – 127.0 ppm (C-Cl, C-H signals).

FT-IR Spectroscopy (KBr)

- 3150 – 3050 cm⁻¹: C-H stretching (Triazole/Aromatic).
- 3300 – 2800 cm⁻¹: Broad NH stretching (H-bonded).
- 1090 cm⁻¹: C-Cl stretching (Characteristic for chlorophenyl).
- 1590, 1480 cm⁻¹: C=C / N=N ring vibrations.

Mass Spectrometry (ESI-MS)

- [M+H]⁺: m/z 180.02 (³⁵Cl) and 182.02 (³⁷Cl) in a 3:1 ratio.

Applications & Significance

- Medicinal Chemistry: The 1,2,3-triazole ring acts as a stable bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding capability. The ortho-chloro substituent introduces steric bulk and lipophilicity, often used to optimize binding affinity in kinase inhibitors.

- Ligand Design: The N2/N3 atoms of the triazole ring can coordinate with transition metals (e.g., Ru, Ir) for catalysis or luminescent materials.
- Agrochemicals: Similar triazole derivatives (e.g., Myclobutanil) are potent fungicides; the 2-chlorophenyl motif is a common pharmacophore in this class.

References

- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4] Past and Future. *Angewandte Chemie International Edition*, 2(10), 565-598. [Link](#)
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. *Angewandte Chemie International Edition*, 41(14), 2596-2599. [Link](#)
- Wang, Q., et al. (2009). Copper-Catalyzed Synthesis of 1,2,3-Triazoles.[3] *Tetrahedron Letters*, 50(13), 1423-1425. (General synthesis of 4-aryl-1,2,3-triazoles).
- PubChem Compound Summary:1-Chloro-2-ethynylbenzene (Starting Material).[1][Link](#)

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Sources

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